An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). It is a critical monomer used in the chemical synthesis of oligonucleotides, which are foundational tools in modern molecular biology, diagnostics, and the development of therapeutic agents. This document details its chemical structure, physicochemical properties, and its role and application in solid-phase oligonucleotide synthesis.
Chemical Structure and Functionality
DMT-dG(dmf) Phosphoramidite is a modified deoxyguanosine nucleoside designed for efficient and high-fidelity incorporation into a growing DNA chain during automated solid-phase synthesis. Its structure is characterized by three key protecting groups, each serving a specific function to prevent unwanted side reactions and ensure the correct sequence is synthesized.[1]
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The 5'-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its removal at the beginning of each synthesis cycle, a step known as detritylation, exposes the 5'-hydroxyl for reaction with the subsequent phosphoramidite monomer.[1]
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The N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine (B1146940) base, the dmf group prevents this nucleophilic site from engaging in undesirable side reactions during the synthesis cycle.[1] A key advantage of the dmf group is its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu), allowing for faster deprotection of the final oligonucleotide.[][3]
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The 3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[1] It is removed at the end of the synthesis during the final deprotection step.
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The Diisopropylamino group: Attached to the phosphorus atom, this group is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction, forming a phosphite (B83602) triester linkage.
Below is a diagram illustrating the chemical structure of DMT-dG(dmf) Phosphoramidite.
Caption: Functional components of DMT-dG(dmf) Phosphoramidite.
Physicochemical Properties
The physical and chemical properties of DMT-dG(dmf) Phosphoramidite are summarized in the table below. These properties are critical for its handling, storage, and use in automated DNA synthesizers.
| Property | Value |
| Chemical Formula | C43H53N8O7P |
| Molecular Weight | 824.90 g/mol |
| CAS Number | 330628-04-1 |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥99.0% |
| Solubility | Soluble in acetonitrile (B52724) |
| Storage Conditions | -10 to -25°C in a dry, inert atmosphere |
| Key Feature | Belongs to the class of fast deprotecting phosphoramidites, enabling more rapid synthesis of high-purity oligonucleotides.[] |
| Deprotection Conditions | The dmf group is deprotected faster than the conventional iBu group.[] Deprotection in concentrated ammonia (B1221849) is reduced to 2 hours at 55°C or 1 hour at 65°C.[] Alternatively, AMA (ammonia/methylamine (B109427), 1:1 v/v) can be used for deprotection in 10 minutes at 65°C. |
| Compatibility | Compatible with standard phosphoramidite chemistry and most commercial DNA synthesizers. It can be directly substituted for dG(iBu)-phosphoramidite, though a lower concentration iodine oxidizer (0.02 M) is recommended.[] It is also suitable for the synthesis of G-rich sequences, reducing incomplete deprotection issues.[] |
Application in Solid-Phase Oligonucleotide Synthesis
DMT-dG(dmf) Phosphoramidite is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This process involves a cycle of four chemical reactions to add one nucleotide at a time to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.
The synthesis cycle is illustrated in the following workflow diagram:
Caption: The cycle of solid-phase oligonucleotide synthesis.
Detailed Experimental Protocols
The following protocols are generalized for automated DNA synthesizers and may require optimization based on the specific instrument, scale of synthesis, and the sequence being synthesized.
A. Reagent Preparation
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Phosphoramidite Solution: Dissolve DMT-dG(dmf) Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
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Activator Solution: Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
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Deblocking Solution: Prepare a solution of 3% (w/v) trichloroacetic acid (TCA) in anhydrous dichloromethane (B109758) (DCM).
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Capping Solutions:
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Cap A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) with a base like lutidine.
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Cap B: A solution of N-methylimidazole in THF.
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Oxidizing Solution: Prepare a 0.02 M solution of iodine in a mixture of THF, pyridine, and water.
B. Synthesis Cycle
The following steps are performed in an automated DNA synthesizer for each addition of a nucleotide.
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Step 1: Detritylation (Deblocking)
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Objective: To remove the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
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Procedure:
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The solid support is washed with anhydrous acetonitrile.
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The deblocking solution (3% TCA in DCM) is passed through the synthesis column for a defined period (typically 60-120 seconds).
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The column is then thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency.
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Step 2: Coupling
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Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming DMT-dG(dmf) Phosphoramidite.
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Procedure:
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The DMT-dG(dmf) Phosphoramidite solution and the activator solution (ETT) are simultaneously delivered to the synthesis column.
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The reaction is allowed to proceed for a specified time (coupling time), which is typically around 30-180 seconds for standard phosphoramidites. For sterically hindered or modified phosphoramidites, longer coupling times may be necessary.
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After the coupling reaction, the column is washed with anhydrous acetonitrile.
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Step 3: Capping
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Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide.
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Procedure:
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The capping solutions (Cap A and Cap B) are mixed and delivered to the synthesis column.
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The acetylation of the unreacted 5'-hydroxyl groups is typically complete within 30-60 seconds.
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The column is then washed with anhydrous acetonitrile.
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Step 4: Oxidation
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Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.
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Procedure:
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The oxidizing solution (0.02 M iodine) is passed through the synthesis column.
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The oxidation is a rapid reaction, usually completed within 30 seconds.
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The column is washed with anhydrous acetonitrile.
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This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.
C. Post-Synthesis Processing
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Final Detritylation (Optional): If the final oligonucleotide is required with a free 5'-hydroxyl group ("DMT-off"), a final detritylation step is performed. If the DMT group is to be used for purification ("DMT-on"), this step is skipped.
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Cleavage and Deprotection:
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Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups (cyanoethyl from the phosphate backbone and dmf from the guanine bases).
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Procedure:
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The solid support is treated with a deprotection solution. For DMT-dG(dmf) containing oligonucleotides, this is typically:
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Concentrated aqueous ammonia at 55°C for 2 hours or 65°C for 1 hour.[]
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A 1:1 (v/v) mixture of aqueous ammonia and aqueous methylamine (AMA) at 65°C for 10 minutes.
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The solution containing the cleaved and deprotected oligonucleotide is collected from the synthesis column.
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The solid support is washed with additional deprotection solution or water to ensure complete recovery of the product.
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The combined solutions are then typically dried under vacuum.
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Purification and Quality Control:
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The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include DMT-on reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), and anion-exchange HPLC.
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The purity and identity of the final oligonucleotide are confirmed by methods such as mass spectrometry and capillary electrophoresis.
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Conclusion
DMT-dG(dmf) Phosphoramidite is an essential building block for the chemical synthesis of DNA. Its well-designed structure, featuring strategically placed protecting groups, allows for its efficient and high-fidelity incorporation into oligonucleotides via the robust phosphoramidite chemistry. The use of the dmf protecting group offers the significant advantage of faster deprotection, which is particularly beneficial in high-throughput oligonucleotide synthesis. A thorough understanding of its properties and the detailed methodologies for its use is crucial for researchers, scientists, and drug development professionals working in fields that rely on custom-synthesized oligonucleotides.
